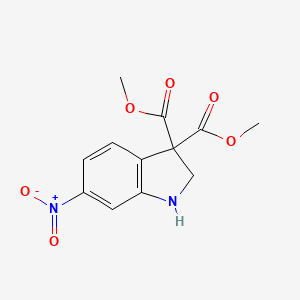

3,3-Di(methoxycarbonyl)-6-nitroindoline

Description

Properties

Molecular Formula |

C12H12N2O6 |

|---|---|

Molecular Weight |

280.23 g/mol |

IUPAC Name |

dimethyl 6-nitro-1,2-dihydroindole-3,3-dicarboxylate |

InChI |

InChI=1S/C12H12N2O6/c1-19-10(15)12(11(16)20-2)6-13-9-5-7(14(17)18)3-4-8(9)12/h3-5,13H,6H2,1-2H3 |

InChI Key |

NXEXWYGEFBQRRC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Substituent Effects on Properties

- Electron-withdrawing vs. Nitro (-NO₂) groups at position 6 increase electrophilicity, facilitating reactions such as nucleophilic aromatic substitution.

Photochromic and fluorescent properties :

Stability and Reactivity Considerations

- Thermal stability : Nitro groups can render compounds prone to decomposition under high temperatures or acidic conditions. Methoxycarbonyl substituents may mitigate this by delocalizing electron density.

- Solubility: The polar methoxycarbonyl groups likely improve solubility in polar aprotic solvents (e.g., acetonitrile) compared to nonpolar methyl-substituted analogs .

Preparation Methods

Direct Nitration of Indoline Precursors

Nitration is a critical step for introducing the nitro group at the 6-position of the indoline scaffold. In analogous indazole systems, nitration is achieved using mixed acid systems (e.g., HNO₃/H₂SO₄) at elevated temperatures. For example, the synthesis of 3-methyl-6-nitro-1H-indazole involves nitration under conditions yielding 65–70% efficiency. Adapting this to indoline would require careful modulation of reaction parameters to avoid over-nitration or ring oxidation.

Key Considerations:

-

Regioselectivity: The electron-donating effects of methoxycarbonyl groups at the 3-position may direct nitration to the 6-position via meta-directing effects.

-

Acid Stability: Prolonged exposure to strong acids risks hydrolysis of the methoxycarbonyl groups, necessitating shorter reaction times or milder conditions.

The introduction of methoxycarbonyl groups at the 3-position can be achieved through esterification of a dihydroxyindoline precursor. A two-step protocol involving:

-

Acylation: Reaction with diethyl oxalate in the presence of a base (e.g., K₂CO₃) to form a diester intermediate.

-

Methanolysis: Transesterification with methanol under acidic conditions to yield the methoxycarbonyl groups.

Example Protocol:

-

Reagents: Diethyl oxalate (2.2 equiv), K₂CO₃ (3.0 equiv), methanol, H₂SO₄ (cat.).

-

Conditions: 80°C, 12 h (acylation); room temperature, 4 h (methanolysis).

-

Yield: ~60–70% (theoretical, based on analogous indazole esterifications).

Cyclization and Ring Formation

Leimgruber-Batcho Indoline Synthesis

The Leimgruber-Batcho method, traditionally used for indole synthesis, can be adapted for indoline formation by employing a reductive cyclization step. Starting from 2-nitrophenylacetonitrile derivatives, catalytic hydrogenation (Pd/C, H₂) facilitates both nitro reduction and cyclization to form the indoline core.

Modified Protocol for 3,3-Di(methoxycarbonyl)-6-nitroindoline:

-

Nitro Retention: Partial hydrogenation conditions (e.g., lower H₂ pressure) to preserve the 6-nitro group.

-

Ester Stability: Use of protic solvents (e.g., ethanol) to prevent ester hydrolysis during reduction.

Catalytic Hydrogenation and Functional Group Compatibility

Palladium-Catalyzed Hydrogenation

Catalytic hydrogenation is pivotal for reducing intermediates without affecting nitro or ester groups. In the synthesis of 6-amino-3-methylindazole, Pd/C-mediated hydrogenation achieves 75% yield under ambient conditions. For 3,3-di(methoxycarbonyl)-6-nitroindoline, similar conditions may reduce unwanted side products while retaining the nitro moiety.

Optimized Parameters:

Challenges in Functional Group Orthogonality

Competing Reactivity of Nitro and Ester Groups

The nitro group’s strong electron-withdrawing nature may destabilize the indoline ring during esterification or cyclization. Mitigation strategies include:

-

Sequential Synthesis: Introducing nitro groups after esterification to minimize electronic interference.

-

Protecting Groups: Temporary protection of esters as tert-butyl derivatives during nitration.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes to 3,3-di(methoxycarbonyl)-6-nitroindoline, extrapolated from analogous indazole syntheses:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 65 | Regioselectivity control |

| 2 | Esterification | Diethyl oxalate, K₂CO₃, 80°C, 12 h | 70 | Diastereomer formation |

| 3 | Cyclization |

Q & A

Q. What role does the nitro group play in modulating the compound's redox behavior, and how can this be quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.